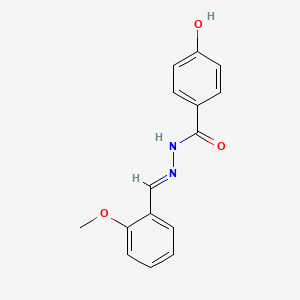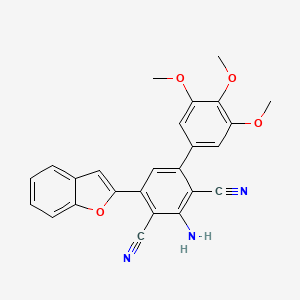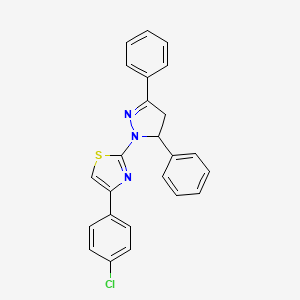![molecular formula C25H28N4O3 B11038748 2-({2-Ethyl-3-methyl-1-oxo-1H,2H,3H,4H-pyrazino[1,2-A]indol-3-YL}formamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11038748.png)
2-({2-Ethyl-3-methyl-1-oxo-1H,2H,3H,4H-pyrazino[1,2-A]indol-3-YL}formamido)-N-[(4-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate imidazoles . It is a colorless liquid with a distinct odor. At room temperature, it remains stable and exhibits good solubility in various organic solvents such as ethanol and ethyl acetate .
Preparation Methods
The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is complex and typically involves multi-step reactions
Starting Materials:
Synthetic Steps:
Chemical Reactions Analysis
Reactions: This compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reactants.
Scientific Research Applications
Organic Synthesis: serves as an intermediate in organic synthesis.
Coordination Chemistry: Researchers use it for synthesizing coordination complexes.
Medicinal Chemistry: Investigations into potential pharmaceutical applications are ongoing.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Uniqueness: Its unique structure sets it apart from other compounds.
Similar Compounds: While there are no direct analogs, related imidazoles include and .
Remember that this compound has diverse applications, and ongoing research continues to uncover its potential in various fields
Properties
Molecular Formula |
C25H28N4O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-ethyl-3-methyl-N-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1-oxo-4H-pyrazino[1,2-a]indole-3-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c1-4-29-23(31)21-13-19-7-5-6-8-20(19)28(21)16-25(29,3)24(32)27-15-22(30)26-14-18-11-9-17(2)10-12-18/h5-13H,4,14-16H2,1-3H3,(H,26,30)(H,27,32) |
InChI Key |
VTQWGQYKNGMPTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC3=CC=CC=C3N2CC1(C)C(=O)NCC(=O)NCC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11038688.png)
![1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B11038695.png)
![6-[(4-phenylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11038701.png)
![(1E)-1-{[(cyclohexylcarbamoyl)oxy]imino}-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038704.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11038706.png)
![Cyclohexyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038713.png)

![N-(furan-2-ylmethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11038724.png)
![8-fluoro-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11038730.png)

![4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B11038740.png)
![N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11038741.png)
